N-Methyl-N-[4-(4-methylpiperazin-1-yl)benzyl]amine dihydrochloride
Overview
Description
N-Methyl-N-[4-(4-methylpiperazin-1-yl)benzyl]amine dihydrochloride (MMB) is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of neuroscience.
Scientific Research Applications
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Scientific Field : Biochemical Research
- Application Summary : This compound is used in proteomics research .
- Methods of Application : The specific methods of application in proteomics research are not provided in the source .
- Results or Outcomes : The specific results or outcomes from the use of this compound in proteomics research are not provided in the source .
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Scientific Field : Synthesis of New Compounds
- Application Summary : New carboxylic acid amides containing an N-methylpiperazine fragment were synthesized .
- Methods of Application : The specific methods of application in the synthesis of new compounds are not provided in the source .
- Results or Outcomes : The specific results or outcomes from the synthesis of new compounds using this compound are not provided in the source .
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Scientific Field : Nanoparticle Synthesis
- Application Summary : This compound has been used as a solvating and stabilizing agent in the preparation of uniform silver nanoparticles .
- Methods of Application : The specific methods of application in nanoparticle synthesis are not provided in the source .
- Results or Outcomes : The specific results or outcomes from the use of this compound in nanoparticle synthesis are not provided in the source .
properties
IUPAC Name |
N-methyl-1-[4-(4-methylpiperazin-1-yl)phenyl]methanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3.2ClH/c1-14-11-12-3-5-13(6-4-12)16-9-7-15(2)8-10-16;;/h3-6,14H,7-11H2,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDKGJUARFCOZLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(C=C1)N2CCN(CC2)C.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-N-[4-(4-methylpiperazin-1-yl)benzyl]amine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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